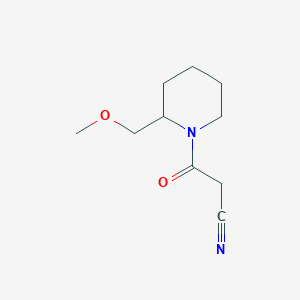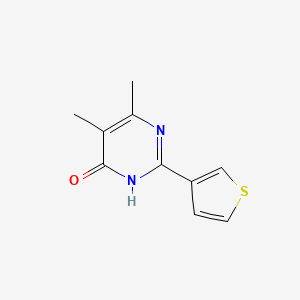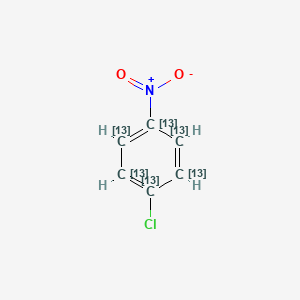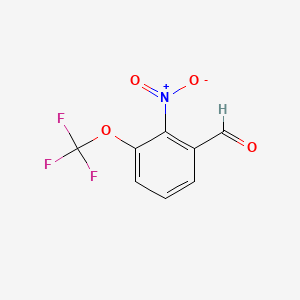
Benzyl Silodosin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl Silodosin: is a derivative of Silodosin, an alpha-1 adrenergic receptor antagonist primarily used to treat symptoms associated with benign prostatic hyperplasia (BPH). Silodosin works by selectively binding to alpha-1A adrenergic receptors, which are predominantly found in the prostate, bladder base, and bladder neck . This binding results in the relaxation of smooth muscle in these areas, thereby improving urinary symptoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Silodosin involves multiple steps, including the preparation of key intermediates and their subsequent reactions. One common method involves the reaction between a fragment containing an indoline structure and another fragment containing a phenoxyethylamine structure . The process typically includes steps such as CuI-catalyzed C-C arylation, regioselective cyanation, and diastereoselective reductive amination .
Industrial Production Methods: Industrial production of Silodosin focuses on optimizing yield and purity while minimizing the number of steps and the use of hazardous reagents. Methods have been developed to achieve high optical purity (up to 99.9% enantiomeric excess) through the separation of enantiomers in a racemic mixture . These methods are designed to be scalable and safe for large-scale production.
化学反应分析
Types of Reactions: Benzyl Silodosin, like other alkylbenzenes, undergoes various chemical reactions, including:
Substitution: Benzylic halides can undergo nucleophilic substitution reactions, where the halide is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Benzoic acids.
Reduction: Amino derivatives.
Substitution: Benzyl halides.
科学研究应用
Chemistry: Benzyl Silodosin is used in organic synthesis as an intermediate for the preparation of more complex molecules. Its reactivity at the benzylic position makes it a valuable building block in synthetic chemistry .
Biology and Medicine: In medicine, Silodosin is used to treat lower urinary tract symptoms associated with benign prostatic hyperplasia. It has shown efficacy in improving urinary flow and reducing symptoms such as difficulty urinating and urinary frequency .
Industry: In the pharmaceutical industry, Silodosin is formulated into oral capsules for therapeutic use.
作用机制
Silodosin exerts its effects by selectively blocking alpha-1A adrenergic receptors, which are primarily located in the prostate, bladder base, and bladder neck . By inhibiting these receptors, Silodosin promotes the relaxation of smooth muscle in these areas, leading to improved urinary flow and reduced symptoms of benign prostatic hyperplasia . Additionally, Silodosin targets afferent nerves in the bladder, helping to relieve bladder overactivity and storage symptoms .
相似化合物的比较
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Finasteride: A 5-alpha-reductase inhibitor used to treat benign prostatic hyperplasia and androgenetic alopecia.
Uniqueness: Silodosin is unique in its high selectivity for alpha-1A adrenergic receptors, which accounts for approximately 75% of alpha-1 receptors in the prostate . This selectivity results in fewer cardiovascular side effects compared to other alpha-1 adrenergic receptor antagonists .
属性
CAS 编号 |
175870-40-3 |
|---|---|
分子式 |
C32H38F3N3O4 |
分子量 |
585.7 g/mol |
IUPAC 名称 |
1-(3-phenylmethoxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide |
InChI |
InChI=1S/C32H38F3N3O4/c1-23(37-13-17-41-28-10-5-6-11-29(28)42-22-32(33,34)35)18-25-19-26-12-15-38(30(26)27(20-25)31(36)39)14-7-16-40-21-24-8-3-2-4-9-24/h2-6,8-11,19-20,23,37H,7,12-18,21-22H2,1H3,(H2,36,39)/t23-/m1/s1 |
InChI 键 |
SWXREGRXRIZTPZ-HSZRJFAPSA-N |
手性 SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOCC3=CC=CC=C3)NCCOC4=CC=CC=C4OCC(F)(F)F |
规范 SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOCC3=CC=CC=C3)NCCOC4=CC=CC=C4OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13433232.png)
![(3S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13433235.png)


![[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl hydrogen carbonate](/img/structure/B13433251.png)

amino}butanoic acid](/img/structure/B13433266.png)






![[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13433291.png)
